molecular formula C13H20N2O2 B1598082 1-(3,4-Dimethoxybenzyl)piperazine CAS No. 32231-07-5

1-(3,4-Dimethoxybenzyl)piperazine

Cat. No.: B1598082
CAS No.: 32231-07-5
M. Wt: 236.31 g/mol
InChI Key: ONIFCGFFEZDWSC-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxybenzyl)piperazine is an organic compound with the molecular formula C13H20N2O2. It is a derivative of piperazine, a heterocyclic amine, and features a benzyl group substituted with two methoxy groups at the 3 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,4-Dimethoxybenzyl)piperazine can be synthesized through several methods. One common approach involves the reaction of 3,4-dimethoxybenzyl chloride with piperazine in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile or dichloromethane under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethoxybenzyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3,4-Dimethoxybenzyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or antipsychotic agent.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxybenzyl)piperazine involves its interaction with various molecular targets. It can bind to receptors in the central nervous system, modulating neurotransmitter release and uptake. The methoxy groups may enhance its binding affinity and selectivity for certain receptors, influencing its pharmacological effects .

Comparison with Similar Compounds

Comparison: 1-(3,4-Dimethoxybenzyl)piperazine is unique due to the presence of two methoxy groups, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific applications .

Biological Activity

1-(3,4-Dimethoxybenzyl)piperazine is a compound that has attracted significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a piperazine core substituted with a 3,4-dimethoxybenzyl group, enhancing its lipophilicity and potentially influencing its interaction with biological targets. The molecular formula is C15H24N2O2C_{15}H_{24}N_2O_2, with a molecular weight of approximately 328.4 g/mol. The presence of methoxy groups is believed to enhance the compound's binding affinity to various receptors.

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors. It is hypothesized to act as a ligand for serotonin and dopamine receptors, which can lead to alterations in neurotransmitter levels and subsequent physiological effects. Studies indicate that it may exhibit anti-inflammatory and analgesic properties, making it a candidate for therapeutic applications in pain management and inflammation-related conditions .

Anticancer Properties

Research has shown that compounds related to piperazine structures can inhibit cancer cell proliferation. For instance, derivatives similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. In particular:

  • In vitro studies have indicated that piperazine derivatives can induce cell cycle arrest and DNA damage in prostate cancer cells (PC3), leading to reduced colony formation .
  • The compound has been evaluated for its efficacy against A549 (lung cancer) and BGC-823 (gastric cancer) cells, showing promising results .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary findings suggest that it may possess activity against certain bacterial strains, although further studies are needed to establish its effectiveness and mechanism.

Case Studies and Research Findings

StudyFindings
Ratouis et al. (1962)Investigated various piperazine derivatives for their adrenergic blocking actions; some showed significant potency against epinephrine .
PMC8183565 (2021)Highlighted the ability of piperazine derivatives to inhibit cancer cell proliferation and induce apoptosis in specific cell lines .
BenchChem (2024)Discussed the potential of piperazine derivatives in drug development for various therapeutic applications, including antimicrobial and anticancer activities.

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-16-12-4-3-11(9-13(12)17-2)10-15-7-5-14-6-8-15/h3-4,9,14H,5-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONIFCGFFEZDWSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCNCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20366892
Record name 1-(3,4-dimethoxybenzyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32231-07-5
Record name 1-(3,4-dimethoxybenzyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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